molecular formula C17H18BrNO B3948696 4-bromo-N-(4-phenylbutan-2-yl)benzamide

4-bromo-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3948696
M. Wt: 332.2 g/mol
InChI Key: ZDUVVAWZLCQKSN-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a bromine substituent at the para position of the benzoyl group and a 4-phenylbutan-2-yl amine moiety. This compound is synthesized via coupling reactions, as demonstrated in analogous syntheses such as N-(4-phenylbutan-2-yl)benzamide (compound 19), which was prepared with a 99% yield using 1-methyl-3-phenylpropylamine and purified via column chromatography . The bromine atom enhances electrophilic reactivity and may influence binding interactions in biological systems, while the 4-phenylbutan-2-yl group contributes to steric bulk and lipophilicity. Structural studies of related brominated benzamides, such as 4-bromo-N-(2-nitrophenyl)benzamide, reveal key crystallographic features, including two molecules per asymmetric unit and mean σ(C–C) bond lengths of 0.006 Å, as determined by single-crystal X-ray diffraction .

Properties

IUPAC Name

4-bromo-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-13(7-8-14-5-3-2-4-6-14)19-17(20)15-9-11-16(18)12-10-15/h2-6,9-13H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUVVAWZLCQKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329598
Record name 4-bromo-N-(4-phenylbutan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

429625-29-6
Record name 4-bromo-N-(4-phenylbutan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amidation: The brominated benzamide is then reacted with 4-phenylbutan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The phenylbutan-2-yl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Various substituted benzamides.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

4-Bromo-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylbutan-2-yl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Crystallographic and Spectral Comparison

Compound Dihedral Angle (Benzoyl-Aniline) $^{13}\text{C}$ NMR Shifts (ppm) Biological Activity
4-Bromo-N-(4-phenylbutan-2-yl)benzamide Not reported Not available Unknown
4-Bromo-N-(2-nitrophenyl)benzamide (I) 6.1° - Structural studies only
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) - 55.6 (OCH$_3$), 166.8 (C=O) FGFR1 inhibitor (IC$_{50}$ < 1 µM)

Spectral and Electronic Properties

  • FT-IR Analysis: Thiourea derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) display characteristic C=S stretches at 1250–1150 cm$^{-1}$, absent in non-sulfur analogs .
  • $^{13}\text{C}$ NMR Trends : Methoxy carbons resonate at ~55.6 ppm, while carbonyl carbons in benzamides appear at 166–175 ppm, with shifts influenced by electron-withdrawing groups (e.g., bromo: 167.0 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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